
5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,11-Bis(methylsulfonylsulfanyl)undecane is an organic compound characterized by the presence of two methylsulfonylsulfanyl groups attached to an undecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane typically involves the reaction of 1,11-dibromoundecane with sodium methylsulfonylsulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylsulfonylsulfanyl groups.
Industrial Production Methods
Industrial production of 1,11-Bis(methylsulfonylsulfanyl)undecane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
1,11-Bis(methylsulfonylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiol groups.
Substitution: The methylsulfonylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,11-Bis(methylsulfonylsulfanyl)undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,11-Bis(methylsulfonylsulfanyl)undecane involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
相似化合物的比较
1,11-Bis(methylsulfonylsulfanyl)undecane can be compared with other similar compounds such as:
1,11-Dibromoundecane: A precursor in the synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane.
1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane: A compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different substituents.
The uniqueness of 1,11-Bis(methylsulfonylsulfanyl)undecane lies in its dual sulfonylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity.
属性
分子式 |
C13H28O4S4 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC 名称 |
1,11-bis(methylsulfonylsulfanyl)undecane |
InChI |
InChI=1S/C13H28O4S4/c1-20(14,15)18-12-10-8-6-4-3-5-7-9-11-13-19-21(2,16)17/h3-13H2,1-2H3 |
InChI 键 |
NWTGVRZMPYJNKV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)SCCCCCCCCCCCSS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


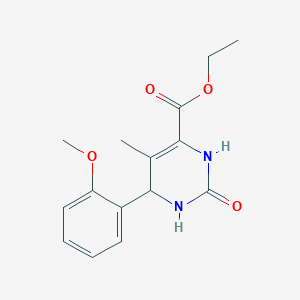
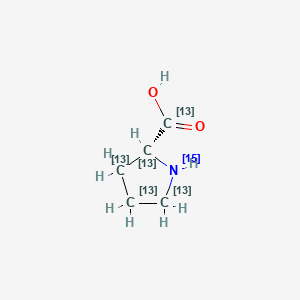
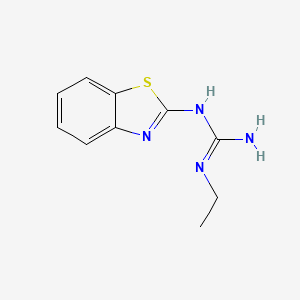
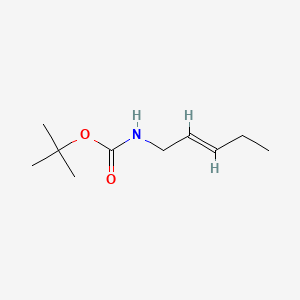
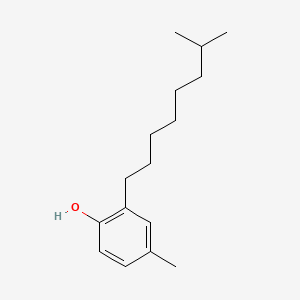
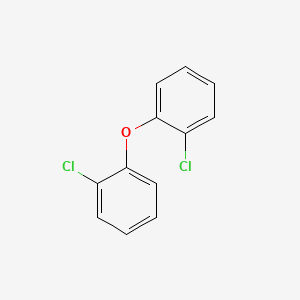

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
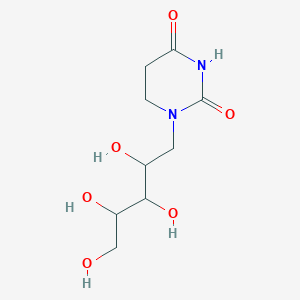
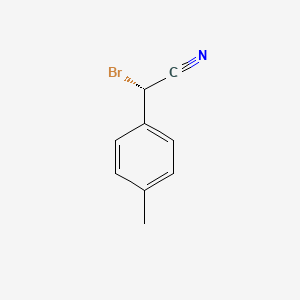
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
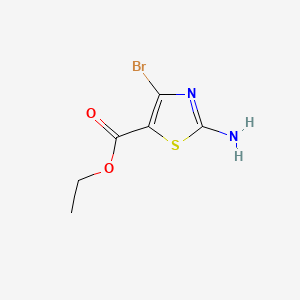
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
